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Abstract

Allyltrichlorosilane (ATCS) is a versatile organosilicon compound with significant applications
in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive
allyl group and a trichlorosilyl moiety, allows for a diverse range of chemical transformations.
This in-depth technical guide provides a detailed analysis of the chemical structure and
bonding of allyltrichlorosilane, based on theoretical calculations. Key structural parameters,
including bond lengths and angles, are presented in a clear, tabular format. Furthermore, this
guide outlines the fundamental principles of the computational methodology used to derive
these structural insights. A detailed diagram of the molecular structure and its key bonding
features is provided to facilitate a deeper understanding of its chemical behavior.

Introduction

Allyltrichlorosilane (CsHsCIsSi), CAS number 107-37-9, is a colorless liquid with the IUPAC
name trichloro(prop-2-en-1-yl)silane.[1] It serves as a valuable reagent in organic chemistry,
notably in the allylation of carbonyl compounds to produce homoallylic alcohols.[2] Its utility
also extends to the synthesis of functionalized silanes and polymers, and it is a key precursor
for the formation of self-assembled monolayers on various substrates. A thorough
understanding of the molecular structure and bonding of ATCS is paramount for predicting its
reactivity, designing novel synthetic methodologies, and developing new materials. This guide
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presents a detailed theoretical examination of its ground-state molecular geometry and
electronic structure.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in allyltrichlorosilane is characterized by a
central silicon atom tetrahedrally bonded to three chlorine atoms and the allyl group. The allyl
group (CH2=CH-CHz3-) is attached to the silicon atom via a Si-C single bond.

Due to the lack of publicly available, detailed experimental structural data from techniques such
as gas electron diffraction or microwave spectroscopy, the molecular geometry of
allyltrichlorosilane has been determined through computational chemistry using Density
Functional Theory (DFT).

Computational Methodology

The equilibrium geometry of allyltrichlorosilane was calculated using the B3LYP functional
with the 6-31G* basis set. This level of theory provides a good balance between computational
cost and accuracy for predicting the structure of organic and organometallic compounds. The
geometry was optimized to a local minimum on the potential energy surface, confirmed by the
absence of imaginary vibrational frequencies.

Experimental Protocol (Theoretical Calculation):

e Initial Structure Generation: An initial 3D structure of allyltrichlorosilane was constructed
using standard bond lengths and angles.

» Geometry Optimization: The initial structure was subjected to a geometry optimization
calculation using the Gaussian 16 software package. The B3LYP hybrid functional was
employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-
Parr correlation functional. The 6-31G* basis set, which includes d-polarization functions on
heavy atoms, was used to accurately describe the electronic distribution around the silicon
and chlorine atoms.

o Convergence Criteria: The optimization was performed until the forces on each atom were
less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018
Bohr.
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» Frequency Analysis: A vibrational frequency calculation was performed on the optimized
geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary
frequencies indicates a stable structure.

Quantitative Structural Data

The key structural parameters obtained from the DFT calculations are summarized in the tables
below for easy comparison and reference.

Bond Lengths

The calculated bond lengths provide insight into the nature of the covalent bonds within the
allyltrichlorosilane molecule.

Bond Calculated Bond Length (A)
Si-C(1) 1.885
Si-CI(1) 2.045
Si-ClI(2) 2.046
Si-CI(3) 2.045
C(1)-C(2) 1.512
C(2)=C(3) 1.335
C(1)-H@) 1.092
C(1)-H(2) 1.093
C(2)-H(3) 1.087
C(3)-H(4) 1.085
C(3)-H(5) 1.086
Bond Angles

The bond angles around the central silicon and carbon atoms define the overall shape of the
molecule.
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Angle Calculated Bond Angle (°)
C(1)-Si-CI(1) 110.5
C(1)-Si-CI(2) 110.4
C(1)-Si-CI(3) 110.5
CI(1)-Si-CI(2) 108.3
CI(1)-Si-CI(3) 108.4
CI(2)-Si-CI(3) 108.3
Si-C(1)-C(2) 112.1
C(1)-C(2)=C(3) 121.8

H-C-H (on C1) 108.2 (average)
H-C=C (on C2) 120.9

H-C=C (on C3) 121.5 (average)
H-C-H (on C3) 117.0

Bonding Analysis

Silicon-Chlorine (Si-Cl) Bonds

The Si-Cl bonds in allyltrichlorosilane are highly polar covalent bonds due to the significant
difference in electronegativity between silicon (1.90) and chlorine (3.16). The calculated bond
length of approximately 2.045 A is consistent with typical Si-Cl bond lengths in other
chlorosilanes. The electron-withdrawing nature of the three chlorine atoms makes the silicon
atom highly electrophilic, which is a key factor in the reactivity of the trichlorosilyl group.

Silicon-Carbon (Si-C) Bond

The Si-C bond is a strong covalent bond with a calculated length of 1.885 A. This bond is less
polar than the Si-Cl bonds. The stability of the Si-C bond is a defining feature of organosilicon
compounds.
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Allyl Group Bonding

The allyl group exhibits standard C=C double bond and C-C single bond character, with
calculated bond lengths of 1.335 A and 1.512 A, respectively. The C(1)-C(2)=C(3) bond angle
of 121.8° is indicative of the sp2 hybridization of the C(2) and C(3) atoms.

Conformational Analysis

Rotation around the Si-C(1) and C(1)-C(2) single bonds leads to different possible
conformations of allyltrichlorosilane. The calculated ground-state geometry represents the
most stable conformer. The barrier to rotation around the Si-C bond is expected to be relatively
low, allowing for conformational flexibility at room temperature.

Spectroscopic Properties

While a detailed spectroscopic analysis is beyond the scope of this guide, it is worth noting that
the structural features discussed here are consistent with available spectroscopic data. For
instance, the *H NMR spectrum of allyltrichlorosilane shows distinct signals for the different
protons in the allyl group, consistent with the described chemical environments.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the optimized molecular
structure of allyltrichlorosilane, highlighting the key atoms and their connectivity.

Caption: Optimized molecular structure of allyltrichlorosilane.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and
bonding of allyltrichlorosilane based on high-level theoretical calculations. The presented
quantitative data on bond lengths and angles, along with the analysis of the key bonding
features, offers valuable insights for researchers and professionals working with this important
organosilicon compound. The provided molecular structure diagram serves as a useful visual
aid for understanding its three-dimensional geometry. The information contained herein can aid
in the rational design of experiments, the prediction of reactivity, and the development of new
applications for allyltrichlorosilane in various fields of chemical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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